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4-iodo-1-(4-methoxybenzyl)-1H-

pyrazole

Cat. No.: B1441412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of synthetic chemistry, the choice of each building block is a

strategic move, profoundly influencing the path to the desired molecule and the overall

economy of the process. Among the vast arsenal of heterocyclic intermediates, 4-iodopyrazole

has carved out a significant niche, particularly in the realms of pharmaceutical and

agrochemical development. Its value lies in the reactive carbon-iodine bond, a versatile handle

for constructing complex molecular architectures. This guide offers an in-depth cost-benefit

analysis of employing 4-iodopyrazole, weighing its performance against viable alternatives, and

providing the experimental data necessary for informed strategic decisions in synthesis design.

At a Glance: The Core Trade-Off
The central consideration when evaluating 4-iodopyrazole is a classic trade-off: higher upfront

cost versus potentially greater downstream efficiency. While gram-for-gram, 4-iodopyrazole is

more expensive than its bromo- and chloro-analogs, its enhanced reactivity in a variety of

crucial cross-coupling reactions can translate to significant savings in time, resources, and

ultimately, cost.[1]

Cost Analysis: A Comparative Overview
The initial procurement cost is a primary factor in any synthetic strategy. The following table

provides a representative cost comparison of 4-iodopyrazole and its common alternative, 4-
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bromopyrazole.

Reagent Typical Purity
Representative Price
(USD/g)

4-Iodopyrazole 99% ~$22.03 - $60.90

4-Bromopyrazole 99% ~$21.37

Note: Prices are based on currently available data from various chemical suppliers and are

subject to change based on vendor, quantity, and market fluctuations.

The higher price of 4-iodopyrazole is a direct consequence of the additional synthetic step of

iodination. However, this initial investment can be recouped through its superior performance in

key synthetic transformations, which are foundational to modern medicinal chemistry.

Performance in the Crucible: Cross-Coupling
Reactions
The strategic advantage of the iodine substituent in 4-iodopyrazole is most evident in its high

reactivity in palladium- and copper-catalyzed cross-coupling reactions. The carbon-iodine bond

is weaker than the carbon-bromine bond, which generally leads to faster oxidative addition in

the catalytic cycle, a critical step in many cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: A Nuanced Picture
The Suzuki-Miyaura reaction is a powerhouse for forging carbon-carbon bonds. While the

enhanced reactivity of 4-iodopyrazole can be advantageous, it also presents a potential pitfall:

a greater propensity for dehalogenation, an undesired side reaction. In some instances,

particularly with aminopyrazole substrates, the more stable 4-bromo and 4-chloro derivatives

have demonstrated superiority due to a reduced tendency for this side reaction.

Comparative Data: Suzuki-Miyaura Coupling
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Halogenated
Pyrazole

Catalyst
System

Conditions Yield Observations

4-Iodo-

aminopyrazole

Pd(OAc)₂ /

SPhos

K₂CO₃, 1,4-

Dioxane/H₂O,

80-120°C, 2-18h

Good to

Excellent

Prone to

dehalogenation

side reactions.

4-Bromo-

aminopyrazole
XPhos Pd G2

K₂CO₃,

EtOH/H₂O,

Microwave

Good to

Excellent

Less prone to

dehalogenation,

offering a more

robust reaction

profile in some

cases.

This highlights a crucial takeaway: the choice between iodo and bromo derivatives is not

always straightforward and depends heavily on the specific substrate and desired outcome.

Sonogashira Coupling: A Clear Advantage
In the Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and

terminal alkynes, the higher reactivity of 4-iodopyrazole is a distinct advantage. It often allows

for milder reaction conditions, including lower temperatures and shorter reaction times, and can

lead to higher yields compared to its brominated counterpart.

Comparative Data: Sonogashira Coupling

Halogenated
Pyrazole

Catalyst System Conditions Yield

4-Iodopyrazole Pd(PPh₃)₂Cl₂ / CuI
Et₃N, Room

Temperature
High

4-Bromopyrazole Pd(OAc)₂ / XPhos
Cs₂CO₃, Dioxane,

80°C, 12h
~90-97%

The ability to perform the reaction at room temperature with 4-iodopyrazole can lead to

significant energy savings and a more favorable environmental footprint on a larger scale.
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Heck-Mizoroki Reaction: Expanding the Toolbox
The Heck-Mizoroki reaction, for the alkenylation of aryl halides, also benefits from the

increased reactivity of 4-iodopyrazole. This allows for the efficient synthesis of a diverse range

of 4-alkenylpyrazoles.

Experimental Data: Heck-Mizoroki Reaction with 4-Iodopyrazole

Catalyst
System

Ligand Base Solvent
Temperatur
e

Yield

Pd(OAc)₂ P(OEt)₃ Et₃N DMF 100°C up to 95%

Synthesis of 4-Iodopyrazole: A Practical Guide
The accessibility of 4-iodopyrazole is a key factor in its cost-benefit analysis. Direct electrophilic

iodination of the pyrazole ring is the most common and effective strategy.

Experimental Protocol: Iodination using Iodine and
Hydrogen Peroxide
This "green" method utilizes readily available and environmentally benign reagents.

Materials:

Pyrazole (1.0 eq)

Iodine (I₂) (0.5 eq)

30% Hydrogen Peroxide (H₂O₂) (0.6 eq)

Water (H₂O)

Procedure:

To a stirred suspension of pyrazole in water, add iodine.

To this mixture, add 30% hydrogen peroxide dropwise at room temperature.
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring by Thin Layer

Chromatography (TLC).

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 4-iodopyrazole.

Workflow and Decision Making
The choice of which halogenated pyrazole to use is a multi-faceted decision. The following

diagram illustrates a logical workflow for making this choice.
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Potential Side Reactions:
Dehalogenation a concern?
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Select 4-Iodopyrazole

No

Select 4-Bromopyrazole

Yes

Optimize Reaction Conditions

Click to download full resolution via product page

Caption: Decision-making flowchart for selecting a halogenated pyrazole.

The Bottom Line: A Strategic Investment
While the initial outlay for 4-iodopyrazole is higher than its alternatives, its enhanced reactivity

can lead to a more efficient and ultimately more cost-effective synthetic route. This is
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particularly true in the fast-paced environment of drug discovery, where the rapid generation of

diverse compound libraries is paramount. The ability to perform reactions under milder

conditions can also lead to savings in energy and downstream processing costs. However, the

potential for side reactions like dehalogenation necessitates a careful, case-by-case evaluation

of the specific synthetic target and reaction conditions. The optimal choice will always be a

balance of cost, reactivity, and the potential for undesired side products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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